3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine
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Overview
Description
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-methyl-4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzyl chloride with azetidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted phenylazetidines .
Scientific Research Applications
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the azetidine ring provides a rigid scaffold that can influence binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 3-Methyl-3-phenylazetidine
Uniqueness
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine is unique due to the combination of the azetidine ring and the trifluoromethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[2-methyl-4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C11H12F3NO/c1-7-4-9(16-11(12,13)14)2-3-10(7)8-5-15-6-8/h2-4,8,15H,5-6H2,1H3 |
InChI Key |
LJTDJUQJQUFCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2CNC2 |
Origin of Product |
United States |
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